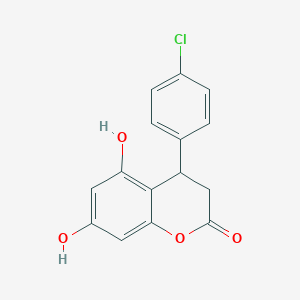
4-(4-Chlorophenyl)-5,7-dihydroxy-2-chromanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-(4-Chlorophenyl)-5,7-dihydroxy-2-chromanone often involves heterocyclization reactions and cyclization of specific precursors. For example, hetero-cyclization reactions of 4-chlorophenyl isothiocyanate and formic hydrazide have been used to synthesize related compounds, characterized by X-ray structure determination, NMR, IR, and UV spectroscopy (Yeo et al., 2019).
Molecular Structure Analysis
The molecular structure of 4-(4-Chlorophenyl)-5,7-dihydroxy-2-chromanone and its derivatives is often confirmed using techniques such as single-crystal X-ray diffraction. This method provides insights into the compound's geometry, indicating that the molecule exhibits intermolecular hydrogen bonds and specific conformations that contribute to its stability and reactivity (Guo et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 4-(4-Chlorophenyl)-5,7-dihydroxy-2-chromanone derivatives can include nucleophilic addition and cyclization processes, leading to a variety of structural motifs. These reactions are often guided by the molecule's functional groups, such as hydroxy, cyano, and chlorophenyl groups, which influence the compound's reactivity and the formation of products with potential biological activity (El‐Sayed et al., 2011).
Physical Properties Analysis
The physical properties of these compounds, including their thermal stability and solubility, play a crucial role in their potential applications. For instance, thermal analysis can reveal the compound's stability range, which is essential for its storage and use in further chemical reactions or as a precursor for synthesizing metal chelates (Dziewulska-Kułaczkowska & Bartyzel, 2011).
Chemical Properties Analysis
The chemical properties of 4-(4-Chlorophenyl)-5,7-dihydroxy-2-chromanone derivatives, including reactivity towards other compounds and potential as precursors for synthesizing more complex molecules, are of significant interest. Studies have explored their reactivity, highlighting their potential in forming polymers and other complex structures through specific reactions (Komatsu et al., 1982).
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Interactions
- The compound demonstrates interesting structural characteristics, such as the chromanone moiety consisting of a benzene ring fused with a six-membered heterocyclic ring adopting a sofa conformation. The structure is further stabilized by various interactions like C-H.pi, C-H.O, and C-H.Cl interactions (Ajees, Parthasarathy, Manikandan, & Raghunathan, 2001).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-5,7-dihydroxy-3,4-dihydrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c16-9-3-1-8(2-4-9)11-7-14(19)20-13-6-10(17)5-12(18)15(11)13/h1-6,11,17-18H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQLWUARJSRWOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=C(C=C2OC1=O)O)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-5,7-dihydroxy-2-chromanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

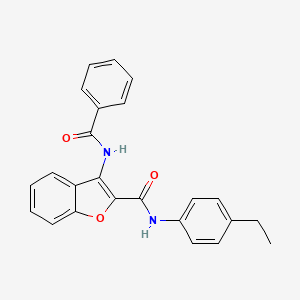
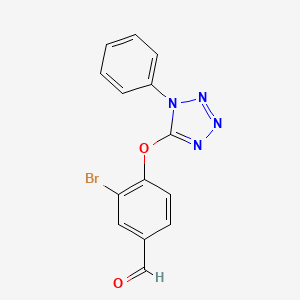
![3-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2491187.png)
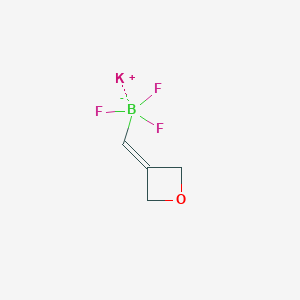

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorobenzyl)acetamide](/img/structure/B2491190.png)
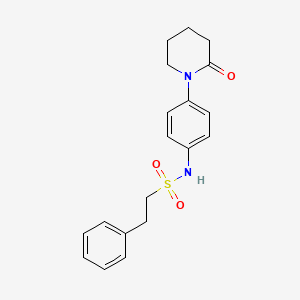
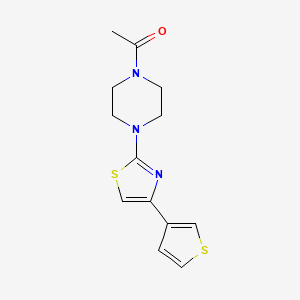
![2-methoxy-5-(N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)sulfamoyl)benzamide](/img/structure/B2491194.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine](/img/structure/B2491195.png)
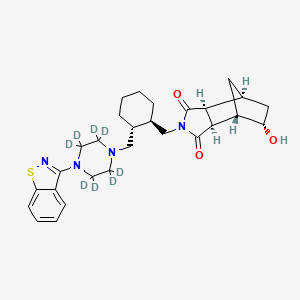
![2-[[4-benzyl-5-(2-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2491197.png)
methanone dihydrochloride](/img/structure/B2491199.png)
![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2491203.png)